Mass Spectrometric Differentiation: Omeprazole Sulfone N-oxide-d3 vs Non-Deuterated Parent for LC-MS/MS Quantification
Omeprazole sulfone N-oxide-d3 (MW 380.43) exhibits a +3 Da mass shift relative to the non-deuterated parent compound omeprazole sulfone N-oxide (MW 377.41), enabling baseline mass spectrometric resolution . This mass difference permits its use as an internal standard in isotope dilution mass spectrometry (IDMS) where the deuterated analog co-elutes with the analyte while being independently quantifiable via MRM transitions . Without this isotopic differentiation, non-deuterated omeprazole sulfone N-oxide cannot serve as an internal standard for itself, and alternative non-isotopic internal standards introduce matrix effect variability that compromises method accuracy .
| Evidence Dimension | Molecular mass and isotopic differentiation for MS detection |
|---|---|
| Target Compound Data | MW 380.43 g/mol; +3 Da mass shift from parent; 99% atom D isotopic enrichment |
| Comparator Or Baseline | Omeprazole sulfone N-oxide (non-deuterated): MW 377.41 g/mol; 0 Da mass shift |
| Quantified Difference | +3 Da mass shift; baseline MS resolution |
| Conditions | LC-MS/MS analysis using MRM transitions specific to each isotopologue |
Why This Matters
The +3 Da mass shift enables unambiguous MRM transition differentiation, which is essential for accurate isotope dilution quantification in complex matrices where matrix effects would otherwise compromise non-isotopic internal standard performance.
